![molecular formula C13H14F3NOS B2599824 1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2324578-08-5](/img/structure/B2599824.png)
1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiomorpholine moiety via an ethanone linkage
Vorbereitungsmethoden
The synthesis of 1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and thiomorpholine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiomorpholine moiety may contribute to the compound’s binding affinity and specificity for certain biological targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one: This compound features a morpholine ring instead of a thiomorpholine ring, which may result in different chemical and biological properties.
1-(Piperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one: The piperidine ring in this compound may confer different reactivity and binding characteristics compared to the thiomorpholine ring.
1-(Thiomorpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethan-1-one: The position of the trifluoromethyl group on the phenyl ring can influence the compound’s reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NOS/c14-13(15,16)11-3-1-2-10(8-11)9-12(18)17-4-6-19-7-5-17/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZOQEVFCFVMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)
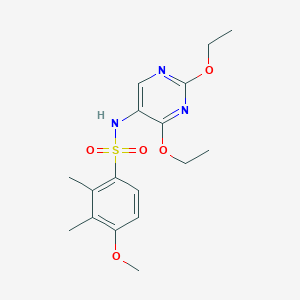
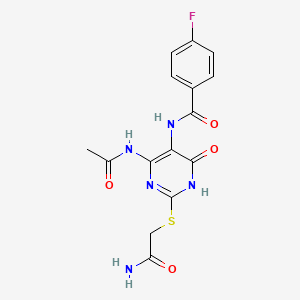
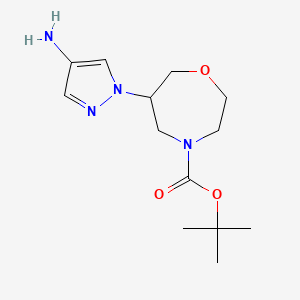
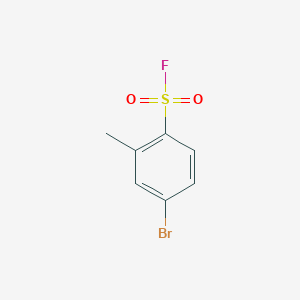
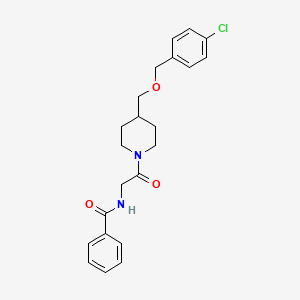
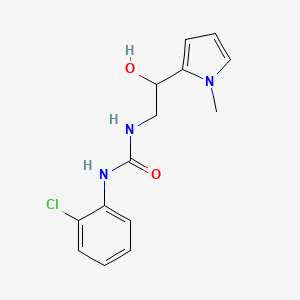
![N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2599753.png)
![Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2599755.png)
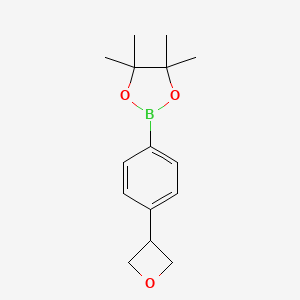
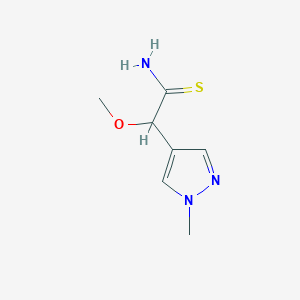
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2599761.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2599764.png)
